2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MITA, is a novel compound that has been synthesized for scientific research purposes. MITA has received a lot of attention in recent years due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Scientific Research Applications
Antibiotic Applications
- The compound's derivative, 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, is a key component in the synthesis of cephem antibiotics (Tatsuta et al., 1994).
Antagonistic Properties
- 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, including this compound, have shown promising results as selective antagonists for human adenosine A3 receptors (Jung et al., 2004).
Antifungal Activity
- Novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives, related to this compound, exhibited some fungicidal activities (Dong et al., 2008).
Antiviral Activity
- Derivatives of this compound, particularly those incorporating naphthalene, showed inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Hamad et al., 2010).
Antimicrobial Evaluation
- 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).
Antioxidant and Antimicrobial Properties
- N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivatives have demonstrated antioxidant, antimicrobial, and toxic properties (Al-Khazragie et al., 2022).
Cancer Treatment Applications
- Certain derivatives show potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their excellent photophysical properties (Pişkin et al., 2020).
Cytotoxicity and Anticancer Potential
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives showed in-vitro cytotoxicity and potential as anticancer agents against various cancer cell lines (Mohammadi-Farani et al., 2014).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-17-18-15(23-9)16-14(20)8-11-7-13(22-19-11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUOXOZLPPEWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
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